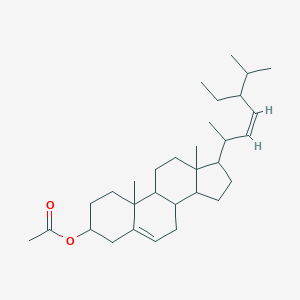

Stigmasterol acetate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEUIYYDWBKERE-ZRODXFKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315192 | |

| Record name | Stigmasterol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-48-3 | |

| Record name | Stigmasterol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmasterol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasta-5,22-dien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M1K7SCX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Acetylation with Acetic Anhydride

The most straightforward method involves reacting stigmasterol with acetic anhydride under catalytic or stoichiometric conditions. In a representative procedure, stigmasterol (0.739 g, 1.79 mmol) was dissolved in pyridine (0.14 mL) and acetic anhydride (6 mL) at room temperature for 24 hours. After quenching with water, the mixture was extracted with dichloromethane (DCM), washed with HCl, and purified via column chromatography (n-hexane:ethyl acetate, 98:2). This yielded stigmasterol acetate at 97% purity with a melting point of 138–140°C.

Key advantages include high reproducibility and scalability. However, excess pyridine necessitates thorough acid washing to avoid residual contamination.

Optimized Catalytic Approaches

Alternative protocols replace pyridine with potassium acetate (50 g) in acetic acid (1 L) and acetic anhydride (300 mL) under reflux. This method, applied to 900 g of soy bean sterols, achieved partial acetylation but required subsequent bromination and oxidation steps to isolate this compound. The final yield after crystallization from methyl ethyl ketone was 10–15%.

Isolation of this compound from Plant Sources

Bromination-Oxidation Strategy

A patented isolation method begins with acetylating crude soy bean sterols, followed by bromination (450 g Br₂ in ethylene chloride at 16–17°C) and oxidation with chromic acid (1850 g CrO₃ in H₂O/H₂SO₄). Dehalogenation using zinc dust and extraction with ether/alcohol yielded crystalline this compound. This approach prioritizes selectivity over yield, effectively separating this compound from sitosterol and other sterols.

Solvent Crystallization Techniques

After acetylation, fractional crystallization from methanol or methyl ethyl ketone enhances purity. For example, concentrating an ether extract (4 L) with methanol (2 L) precipitated this compound at 64°C, yielding a product with a melting point of 130–140°C after one crystallization.

Purification and Analytical Characterization

Chromatographic Purification

Column chromatography using silica gel and n-hexane:DCM gradients (9:1 to 5:5 v/v) effectively resolves this compound from plant extracts. TLC analysis (Rf = 0.110–0.231) guides fraction collection, ensuring minimal co-elution with sitosterol or other contaminants.

Spectroscopic Validation

1H-NMR spectra confirm acetylation by the presence of a singlet at δ 2.05 ppm (3H, OAc) and the absence of the C3-OH proton. APCI mass spectrometry identifies the molecular ion peak at m/z 284 ([M+H]⁺), consistent with a molecular weight of 283 g/mol.

Comparative Analysis of Methods

Table 1: Yield and Purity Across Preparation Methods

Table 2: Reagent Systems and Conditions

| Method | Reagents | Temperature (°C) | Time (h) |

|---|---|---|---|

| Direct Acetylation | Acetic Anhydride, Pyridine | 25 | 24 |

| Bromination-Oxidation | Br₂, CrO₃, H₂SO₄, Zn | 16–20 | 4–6 |

| Catalytic Acetylation | Acetic Anhydride, KCH₃CO₂ | 100 (reflux) | 2 |

Challenges and Optimizations

Chemical Reactions Analysis

Oxidation Reactions and Epoxidation

Stigmasterol acetate undergoes oxidation at its double bonds (C5-C6 and C22-C23), forming epoxides and oxiranes:

- Stereoselectivity : Epoxidation at C22-C23 produces diastereoisomeric oxiranes (e.g., 22R,23S and 22S,23R configurations) .

- Characterization : Oxidation products are analyzed via NMR, LC-MS, and vibrational circular dichroism (VCD) for absolute configuration determination .

Acetylation and Esterification

The acetyl group at C3-OH is pivotal for modifying solubility and bioactivity:

Hydrolysis and Saponification

The ester bond in this compound is susceptible to alkaline hydrolysis:

- Reaction :

- Conditions : 1M NaOH in ethanol, reflux (70°C, 2 hours) .

- Applications : Regeneration of free stigmasterol for pharmacological studies .

Pharmacological Derivatization

This compound serves as a precursor for semi-synthetic derivatives:

Scientific Research Applications

Chemical Properties and Structure

Stigmasterol acetate (C31H50O2) is a plant-derived sterol that exhibits both lipid-soluble and water-soluble characteristics. Its structure includes a tetracyclic triterpene framework, which contributes to its biological activities. The acetate group enhances its solubility and bioavailability, making it a valuable compound in various applications .

Pharmacological Applications

This compound has been extensively studied for its pharmacological properties, including:

1. Anticancer Activity

- This compound has demonstrated significant anticancer effects in various studies. It inhibits cancer cell proliferation by inducing apoptosis and disrupting critical signaling pathways such as Akt/mTOR and JAK/STAT in gastric and ovarian cancers. For instance, research indicates that this compound promotes caspase-3 activity while downregulating anti-apoptotic proteins like Bcl-2 in breast cancer cells .

- Molecular docking studies have shown that this compound exhibits high binding affinity to Poly [ADP-ribose] polymerase-1 (PARP-1), suggesting its potential as a therapeutic agent for cancer treatment .

2. Anti-Diabetic Effects

- Recent studies have highlighted the anti-diabetic properties of this compound. It has been shown to inhibit α-amylase activity, reducing blood glucose levels significantly in diabetic animal models. In one study, stigmasterol isolated from Morinda citrifolia fruit demonstrated an IC50 value of 10.29 µg/ml against human α-amylase .

- The compound also exhibits insulin-sensitizing effects, which could be beneficial for managing type 2 diabetes .

3. Neuroprotective Properties

- This compound has shown promise in neuroprotection by regulating oxidative stress and inflammation in neuronal cells. Its ability to inhibit acetylcholinesterase activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

4. Antimicrobial Activity

- The compound exhibits antimicrobial properties against various pathogens, making it a candidate for food preservation and safety. Its application in the food industry is being explored to prevent microbial growth and prolong shelf life .

Table: Summary of Pharmacological Effects of this compound

Case Studies

Case Study 1: Gastric Cancer Treatment

A study conducted by Zhao et al. investigated the effects of stigmasterol on gastric cancer cell lines (SGC-7901 and MGC-803). Results showed that stigmasterol treatment significantly inhibited cell viability and induced apoptosis through the inhibition of the Akt/mTOR pathway .

Case Study 2: Diabetes Management

In another study involving diabetic mice, stigmasterol isolated from Morinda citrifolia fruit reduced blood sugar levels by 43% compared to control groups. This highlights its potential use as an anti-diabetic agent .

Mechanism of Action

Stigmasterol acetate exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer: Induces apoptosis in cancer cells by regulating the PI3K/Akt signaling pathway and generating mitochondrial reactive oxygen species.

Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, thereby reducing blood cholesterol levels

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 138–140°C (synthesized) .

- Isolation : Commonly extracted from ethyl acetate fractions of plant materials (e.g., Citrus aurantifolia peels, Bunium bulbocastanum seeds) using column chromatography and recrystallization .

- Synthesis : Prepared via acetylation of stigmasterol using acetic anhydride or peracid-mediated epoxidation for derivatives .

Natural Occurrence : Identified in diverse plant species, including Persicaria hydropiper roots, Johrenia paucijuga, and Cliona sp. marine sponges, often alongside β-sitosterol and other sterols .

Structural and Physical Properties

Key Differences :

- This compound’s C22-C23 double bond distinguishes it from β-sitosterol acetate.

- Ergosterol acetate has a distinct ergostane skeleton with a C7-C8 double bond, absent in stigmasterol derivatives .

Anti-Inflammatory Effects

- TNF-α Inhibition: Stigmasterol: At 25 µM, inhibits TNF-α production in macrophages comparably to β-sitosterol but more effectively than ergosterol or campesterol . Ergosterol acetate: Weakest inhibition, requiring 200 µM for significant effects .

Antimicrobial Activity

Phagocytosis Inhibition

- Stigmasterol : Requires 100 µM to inhibit phagocytosis in macrophages, weaker than β-sitosterol (25 µM) .

- Ergosterol acetate : Active at 50 µM, similar to ergosterol but less potent than β-sitosterol .

Chemical Reactivity and Derivatives

Analytical Identification

Biological Activity

Stigmasterol acetate, a derivative of stigmasterol, is a phytosterol that has garnered attention for its diverse biological activities. This article provides an overview of the biological effects of this compound, focusing on its antidiabetic, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a double bond and a hydroxyl group similar to that of cholesterol. Its molecular formula is , and it is soluble in organic solvents but has limited solubility in water. This compound is primarily derived from plant sources such as soybeans, noni fruit, and various medicinal herbs.

Antidiabetic Activity

Recent studies have highlighted the potential of this compound in managing diabetes through its inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion.

- Inhibition of α-Amylase : An in vitro study demonstrated that stigmasterol isolated from Morinda citrifolia exhibited potent inhibitory activity against human α-amylase with an IC50 value of 10.29 µg/ml. This was compared to other extracts and acarbose, a standard antidiabetic drug, showing significant potential for development as an anti-diabetic agent .

- Animal Studies : Further research indicated that stigmasterol from various plant sources reduced fasting blood glucose levels in diabetic rats, suggesting its effectiveness in lowering blood sugar levels through mechanisms such as enhancing GLUT4 translocation .

| Study Source | Methodology | Key Findings |

|---|---|---|

| Morinda citrifolia | In vitro assay | IC50 = 10.29 µg/ml for α-amylase inhibition |

| Glycine max | Rat model | Weak GLUT4 translocation activity observed |

| Pseuderanthemum palatiferum | Rat model | Exhibited hypoglycemic effects |

Anticancer Properties

This compound has been investigated for its anticancer effects in various types of cancer cells.

- Mechanism of Action : A study on lung adenocarcinoma (LUAD) cells revealed that stigmasterol induces cell cycle arrest and promotes apoptosis by modulating cyclin proteins and activating pro-apoptotic pathways .

- Cell Viability : In vitro experiments showed that stigmasterol significantly inhibited the viability of cancer cells, affecting energy metabolism and reducing colony formation .

- Ovarian Cancer : Stigmasterol has been shown to induce apoptosis in ovarian cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial function .

| Cancer Type | Mechanism | Result |

|---|---|---|

| Lung Cancer | Cell cycle arrest | Reduced viability in NCI-H1975 cells |

| Ovarian Cancer | Apoptosis induction | Increased ROS and altered mitochondrial function |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of oxidative stress and neurodegenerative diseases.

- Oxidative Stress Reduction : Stigmasterol has been found to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress .

- Neuroprotection Against Excitotoxicity : Research indicated that stigmasterol alleviates excitotoxicity and DNA damage in neuronal cells, demonstrating its potential for preventing neurodegeneration .

Q & A

Q. What are the standard methods for isolating stigmasterol acetate from plant material?

this compound is typically isolated via solvent extraction and chromatographic techniques. Common solvents include ethyl acetate, ethanol, and n-hexane, which effectively extract sterols from plant matrices. For example, sequential fractionation of Congea tomentosa stem extract using ethyl acetate yielded stigmasterol, confirmed via NMR and mass spectrometry . Column chromatography with silica gel is often employed for purification, followed by crystallization in ethanol for further refinement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. NMR (¹H and ¹³C) identifies functional groups and stereochemistry, while GC-MS quantifies purity and detects co-eluting compounds. For instance, β-amyrin and stigmasterol in Congea tomentosa were distinguished via MS fragmentation patterns and NMR chemical shifts . High-Performance Thin-Layer Chromatography (HPTLC) with toluene:ethyl acetate:methanol (8:1.5:0.5) mobile phase and a calibration range of 400–3600 μg/spot can validate purity .

Q. How is the purity of this compound validated in phytochemical studies?

Purity is assessed using HPTLC with a retention factor (Rf) of 0.56 ± 0.04 and UV detection at 580 nm. Calibration curves aligned with International Council for Harmonisation (ICH) guidelines ensure reproducibility. Additionally, melting point analysis (167–169°C) and absence of impurities in NMR spectra serve as secondary validations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of this compound across studies?

Variability often arises from differences in microbial strains, compound purity, and assay methods. For example, agar well diffusion (qualitative) and micro-dilution (quantitative) methods yield distinct MIC values . Standardizing protocols (e.g., CLSI guidelines), using reference strains, and reporting purity levels (≥95% via HPTLC) can mitigate inconsistencies. Comparative studies should also control for solvent effects, as ethyl acetate extracts may show higher activity than hexane-based ones .

Q. What experimental considerations are critical when designing in silico studies to evaluate this compound's bioactivity?

Molecular docking requires validated protein structures (e.g., androgen receptor for antifertility studies) and appropriate controls (e.g., methyltrienolone). Stability analyses via Molecular Dynamics (MD) simulations should report root-mean-square deviation (RMSD) and fluctuation (RMSF) values. In a study, stigmasterol showed a binding affinity of -5.4 kcal/mol, comparable to controls, and greater complex stability than cyproterone acetate . Use software like AutoDock Vina and GROMACS, and validate findings with in vitro assays.

Q. What synthetic modifications enhance this compound's stability for pharmacological applications?

Bromination (e.g., 5,6,22,23-tetrabromothis compound) followed by debromination with zinc powder improves stability. The tetrabrominated derivative crystallizes in ethanol, enhancing shelf-life. Saponification post-debromination regenerates bioactive stigmasterol, ensuring structural integrity for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.